2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid
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Overview
Description
2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid is a chemical compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes a dimethylphenyl group attached to an azanediyl diacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid typically involves the reaction of 3,5-dimethylaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dimethylaniline attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of 2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2’-[(3,5-Dimethylphenyl)azanediyl]diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminediacetic acid: Similar structure with two acetic acid groups attached to an ethylenediamine backbone.
N,N’-Bis(carboxymethyl)-1,2-ethanediamine: Another compound with a similar backbone but different substituents.
Properties
CAS No. |
82543-48-4 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-3,5-dimethylanilino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-3-9(2)5-10(4-8)13(6-11(14)15)7-12(16)17/h3-5H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
IVMJSWWXTQKQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)C |
Origin of Product |
United States |
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